molecular formula C6H5F3OS B2911541 2,2,2-Trifluoro-1-(thiophen-2-yl)ethanol CAS No. 35304-68-8

2,2,2-Trifluoro-1-(thiophen-2-yl)ethanol

Cat. No. B2911541
CAS RN: 35304-68-8
M. Wt: 182.16
InChI Key: HFMKQZZXASNEDP-UHFFFAOYSA-N
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Patent
US08673908B2

Procedure details

According to Reference Example 8-2, by use of thiophene-2-carbaldehyde (300 mg, 2.67 mmol) dissolved in tetrahydrofuran (4.5 mL) and N,N-dimethylformamide (1.5 mL), potassium carbonate (74 mg, 0.53 mmol) and (trifluoromethyl)trimethylsilane (0.772 mL, 5.34 mmol), the mixture was stirred and reacted at room temperature for 16 hours. Then, purification by extraction gave 2,2,2-trifluoro-1-(thiophen-2-yl)ethanol (Compound DN) (378 mg, yield: 78%).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
solvent
Reaction Step Two
Quantity
74 mg
Type
reactant
Reaction Step Three
Quantity
0.772 mL
Type
reactant
Reaction Step Three
Quantity
1.5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH:6]=[O:7].C(=O)([O-])[O-].[K+].[K+].[F:14][C:15]([Si](C)(C)C)([F:17])[F:16]>O1CCCC1.CN(C)C=O>[F:14][C:15]([F:17])([F:16])[CH:6]([C:2]1[S:1][CH:5]=[CH:4][CH:3]=1)[OH:7] |f:1.2.3|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
S1C(=CC=C1)C=O
Step Two
Name
Quantity
4.5 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
74 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.772 mL
Type
reactant
Smiles
FC(F)(F)[Si](C)(C)C
Name
Quantity
1.5 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted at room temperature for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
Then, purification
EXTRACTION
Type
EXTRACTION
Details
by extraction

Outcomes

Product
Name
Type
product
Smiles
FC(C(O)C=1SC=CC1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 378 mg
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 77.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.